Physical and chemical properties of 1-(4-bromophenyl)-1H-1,2,4-triazole
Physical and chemical properties of 1-(4-bromophenyl)-1H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 1-(4-bromophenyl)-1H-1,2,4-triazole
Foreword for the Modern Drug Discovery Professional
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the development of antifungal, antiviral, and anticancer drugs. Within this esteemed class of heterocycles, 1-(4-bromophenyl)-1H-1,2,4-triazole emerges as a pivotal building block. The presence of a synthetically versatile bromine atom on a defined regioisomer provides a strategic handle for elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries.
This guide, prepared for researchers, medicinal chemists, and drug development scientists, moves beyond a simple datasheet. It serves as a technical whitepaper offering a holistic view of 1-(4-bromophenyl)-1H-1,2,4-triazole, from its fundamental physicochemical properties to the rigorous, validated protocols required for its synthesis and characterization. Our objective is to provide not just the "what" but the "why"—the causal logic behind experimental choices that ensures the integrity and reproducibility of research and development efforts.
Part 1: Core Physicochemical Profile
A comprehensive understanding of a molecule's intrinsic properties is the foundation of its application in drug discovery. These parameters govern solubility, membrane permeability, and formulation feasibility. The key physicochemical data for 1-(4-bromophenyl)-1H-1,2,4-triazole are summarized below.
| Property | Value | Source / Comment |
| IUPAC Name | 1-(4-bromophenyl)-1H-1,2,4-triazole | --- |
| CAS Number | 170230-23-6 | [1] |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | Calculated from formula.[2] |
| Physical Form | White to off-white powder or crystals | [1] |
| Melting Point | ~172-173°C (Estimated) | Data for the related isomer 4-(4-bromophenyl)-1H-1,2,3-triazole.[2] |
| LogP (Octanol/Water) | ~2.70 (Estimated) | Data for the related isomer 4-(4-bromophenyl)-1H-1,2,3-triazole.[2] |
| Purity (Commercial) | ≥98% | [1] |
| Solubility | Soluble in DMSO, DMF, Methanol. Poorly soluble in water. | Expert assessment based on structure. |
| Storage | Store sealed in a dry environment at room temperature. | [1] |
Part 2: Synthesis and Chemical Reactivity
The reliable synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole is critical for its use as a starting material. Several general methods for the formation of 1-aryl-1,2,4-triazoles exist, with modern approaches favoring efficiency and yield.[3][4] A robust and widely applicable method involves the cyclization of an aryl hydrazine with a suitable one-carbon synthon.
Synthetic Rationale: The reaction between 4-bromophenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides a direct and high-yielding route. The hydrazine initially forms a hydrazone intermediate with DMF-DMA, which then undergoes an intramolecular cyclization with the elimination of dimethylamine and methanol to furnish the aromatic triazole ring.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole
-
Reactant Charging: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenylhydrazine hydrochloride (10 mmol, 1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in ethanol (50 mL) and add triethylamine (12 mmol, 1.2 eq) to liberate the free hydrazine base. Stir for 15 minutes at room temperature.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (15 mmol, 1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Isolation: Recrystallize the resulting solid from a minimal amount of hot ethanol to yield the pure product.
Part 3: Structural Elucidation and Quality Control
Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of any chemical entity. The following protocols represent a self-validating system for the comprehensive characterization of 1-(4-bromophenyl)-1H-1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the definitive technique for elucidating the precise molecular structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR establishes the carbon framework of the molecule.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Acquisition: Acquire a ¹H NMR spectrum (e.g., at 400 MHz) and a ¹³C NMR spectrum (e.g., at 101 MHz).
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Expected Spectral Features:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.6 ppm (s, 1H, Triazole C5-H)
-
δ ~9.2 ppm (s, 1H, Triazole C3-H)
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δ ~7.8-7.9 ppm (m, 4H, AA'BB' system of the bromophenyl ring)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Expect 6 distinct signals in the aromatic region (4 for the bromophenyl ring and 2 for the triazole ring).
-
δ ~152 ppm (Triazole C3)
-
δ ~145 ppm (Triazole C5)
-
δ ~136 ppm (Aromatic C-N)
-
δ ~133 ppm (Aromatic C-H)
-
δ ~122 ppm (Aromatic C-H)
-
δ ~121 ppm (Aromatic C-Br)
-
Mass Spectrometry (MS)
Causality: MS provides unambiguous confirmation of the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying the exact mass, while the isotopic pattern confirms the presence of the bromine atom.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).
Expected Spectral Features:
-
A prominent molecular ion cluster for [M+H]⁺.
-
A peak at m/z ~223.97 corresponding to the protonated molecule with the ⁷⁹Br isotope.
-
A peak at m/z ~225.97 corresponding to the protonated molecule with the ⁸¹Br isotope.
-
The relative intensity of these two peaks will be approximately 1:1, which is the characteristic isotopic signature of bromine.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule, serving as a fingerprint for the compound's structure.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the dry, powdered compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Expected Spectral Features:
-
~3150-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: Aromatic C=C and triazole C=N/C-N ring stretching vibrations.[7]
-
~1250-1000 cm⁻¹: In-plane C-H bending.
-
~850-800 cm⁻¹: Out-of-plane C-H bending, characteristic of 1,4-disubstitution on the phenyl ring.
-
< 700 cm⁻¹: C-Br stretching vibration.
Part 4: Significance in Drug Discovery and Development
1-(4-bromophenyl)-1H-1,2,4-triazole is more than just a chemical compound; it is a strategic starting point for the synthesis of high-value therapeutic candidates. Its utility is rooted in two key features: the biological relevance of the 1,2,4-triazole core and the synthetic flexibility of the 4-bromophenyl moiety.
-
The Privileged Scaffold: The 1,2,4-triazole ring is a bioisostere for esters and amides but offers superior metabolic stability. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for specific interactions with biological targets like enzymes and receptors.
-
Synthetic Gateway: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and efficient installation of a vast array of chemical groups, enabling the exploration of structure-activity relationships (SAR). The estimated LogP of ~2.7 suggests the compound possesses a favorable lipophilicity, falling within the range often sought for orally bioavailable drugs (Lipinski's Rule of Five).
The combination of these features makes 1-(4-bromophenyl)-1H-1,2,4-triazole an ideal platform for generating libraries of novel compounds aimed at a wide range of therapeutic targets.
Conclusion
1-(4-bromophenyl)-1H-1,2,4-triazole is a well-defined chemical entity with a distinct set of physicochemical properties that make it highly valuable to the drug discovery community. Its characterization relies on a multi-pronged analytical approach, with NMR, MS, and IR spectroscopy providing a comprehensive and self-validating confirmation of its structure and identity. Understanding these properties and the robust protocols for their verification is paramount for any researcher aiming to leverage this powerful building block in the quest for novel therapeutics.
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